DL-Serine-3-13C is a stable isotope-labeled form of serine, an alpha-amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a carbon-13 isotope at the third carbon position of its molecular structure, which is represented by the chemical formula and has a molecular weight of 106.09 g/mol. This isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into biochemical pathways involving serine and its derivatives .
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution. The specific conditions such as temperature and pH are critical to achieving the desired transformations .
DL-Serine-3-13C exhibits significant biological activity due to its structural similarity to natural serine. It is involved in protein synthesis and can influence enzyme activity and protein stability through its incorporation into proteins. Additionally, it plays a role in neurotransmission and is essential for the synthesis of other biomolecules, such as phospholipids and nucleotides .
The synthesis of DL-Serine-3-13C can be achieved through several methods:
Industrial production typically employs optimized reaction conditions to maximize yield and purity, adapting methods based on the intended application.
DL-Serine-3-13C has diverse applications across various fields:
Research involving DL-Serine-3-13C focuses on its interactions within metabolic pathways. Its unique isotopic labeling allows scientists to trace its incorporation into biomolecules, providing insights into metabolic fluxes and enzyme kinetics. Studies have shown its potential effects on neurotransmitter systems, particularly in relation to cognitive functions and neurodevelopmental disorders .
Several compounds share structural similarities with DL-Serine-3-13C, including:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| Serine | Lacks carbon-13 isotope | Fundamental amino acid involved in protein synthesis |
| Threonine | Contains an additional methyl group compared to serine | Plays roles in protein synthesis and metabolism |
| 3-Hydroxyalanine | Similar structure but different stereochemistry | Functions in various metabolic pathways |
DL-Serine-3-13C's uniqueness lies in its carbon-13 isotope, which facilitates detailed studies on metabolic pathways that are not possible with non-labeled compounds. This property enhances its utility in research focused on tracing metabolic processes .
DL-Serine (3-¹³C) represents a stable isotope-labeled form of the racemic amino acid serine, characterized by the incorporation of carbon-13 at the third carbon position of its molecular framework [1] [2]. The compound maintains the fundamental molecular formula C₃H₇NO₃, with a molecular weight of 106.09 grams per mole, representing an increase of 1.00 atomic mass units compared to the unlabeled counterpart due to the carbon-13 substitution [1] [3] [4]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 135575-84-7 [1] [2] [3].
The molecular architecture of DL-Serine (3-¹³C) consists of an alpha-amino acid backbone featuring a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a hydroxymethyl side chain [6]. The specific isotopic labeling occurs at the terminal carbon of the hydroxymethyl group, where the naturally abundant carbon-12 isotope is replaced with carbon-13 [1] [2]. This substitution is represented in the simplified molecular input line entry system notation as NC([¹³CH₂]O)C(O)=O, clearly indicating the position-specific enrichment [1].
The stereochemical configuration of DL-Serine (3-¹³C) encompasses both D and L enantiomers in equal proportions, maintaining the racemic nature of the compound [2] . The presence of the carbon-13 isotope at position 3 does not alter the fundamental three-dimensional arrangement of atoms around the chiral center at carbon-2, preserving the optical properties inherent to the individual enantiomers [7] [8].
The isotopic enrichment level for DL-Serine (3-¹³C) typically achieves 99 atom percent carbon-13 at the designated position, with chemical purity levels reaching 98-99 percent [1] [2]. This high degree of isotopic incorporation ensures reliable analytical performance in metabolic studies and spectroscopic applications [9] [10].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇NO₃ (with ¹³C at position 3) | [1] [2] [3] |
| Molecular Weight (g/mol) | 106.09 | [1] [2] [3] |
| CAS Number | 135575-84-7 | [1] [2] [3] |
| Isotopic Purity (% ¹³C) | 99 atom % | [1] [2] |
| Chemical Purity (%) | 98-99 | [2] |
| Mass Shift | M+1 | [1] |
The crystallographic properties of DL-Serine (3-¹³C) are expected to closely parallel those of unlabeled DL-serine, with minimal structural perturbations arising from the isotopic substitution [11] [12]. Unlabeled DL-serine crystallizes in the monoclinic crystal system with space group P2₁/a, exhibiting unit cell parameters of a = 10.7332(11) Å, b = 9.1443(8) Å, c = 4.8286(7) Å, and β = 106.42(1)° at 298 K [11]. The calculated density for unlabeled DL-serine is 1.536 g/cm³, while DL-Serine (3-¹³C) would exhibit a marginally higher density due to the increased atomic mass of the carbon-13 isotope [13] [14].
X-ray crystallographic studies of DL-serine have revealed detailed structural parameters including bond lengths and angles that remain fundamentally unchanged upon isotopic labeling [11] [15]. The compound adopts a zwitterionic form in the solid state, characterized by protonation of the amino group and deprotonation of the carboxyl group [6] [16]. The melting point of DL-Serine (3-¹³C) is reported as 240°C with decomposition, consistent with the thermal behavior observed for unlabeled DL-serine [1] [17] [13].
Carbon-13 nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing DL-Serine (3-¹³C), providing definitive confirmation of isotopic incorporation and positional specificity [18] [19] [9]. The carbon-13 enriched position exhibits dramatically enhanced signal intensity compared to natural abundance carbon atoms, facilitating precise analytical detection and quantification [19] [20]. The chemical shift pattern for serine in carbon-13 nuclear magnetic resonance spectroscopy typically shows signals corresponding to the carboxyl carbon, the alpha carbon, and the hydroxymethyl carbon, with the latter showing significant enhancement in the labeled compound [18] [21].
Mass spectrometric analysis of DL-Serine (3-¹³C) reveals a characteristic molecular ion peak at mass-to-charge ratio 106, representing a mass shift of +1 compared to the unlabeled compound [1] [18]. This analytical signature enables precise identification and quantification of the isotopically labeled material in complex biological matrices [22] [23].
| Parameter | DL-Serine (unlabeled) | Expected for DL-Serine (3-¹³C) |
|---|---|---|
| Space Group | P2₁/a | P2₁/a (similar) |
| a (Å) at 298K | 10.7332(11) | ~10.73 (minimal change) |
| b (Å) at 298K | 9.1443(8) | ~9.14 (minimal change) |
| c (Å) at 298K | 4.8286(7) | ~4.83 (minimal change) |
| β (°) at 298K | 106.42(1) | ~106.4 (minimal change) |
| Volume (ų) at 298K | 454.57(9) | ~455 (minimal change) |
| Density (g/cm³) | 1.536 | ~1.54 (slightly higher) |
| Crystal System | Monoclinic | Monoclinic |
The infrared spectroscopic profile of DL-Serine (3-¹³C) closely resembles that of unlabeled serine, with potential minor shifts in vibrational frequencies associated with carbon-hydrogen stretching modes involving the isotopically labeled carbon [24]. These spectroscopic characteristics provide additional analytical confirmation of structural integrity and isotopic incorporation [25] [24].
The comparative analysis between DL-Serine (3-¹³C) and unlabeled DL-serine reveals remarkable structural conservation despite the isotopic modification [12] [26]. The fundamental physicochemical properties remain essentially unchanged, with the primary differences manifesting in analytical detection capabilities and subtle variations in molecular dynamics [12] [7].
Molecular weight represents the most obvious distinction, with DL-Serine (3-¹³C) exhibiting a mass increase of 1.00 atomic mass units due to the carbon-13 substitution [1] [4]. This mass difference, while small in absolute terms, provides a significant analytical advantage for mass spectrometric detection and quantification in biological systems [22] [27].
Solubility characteristics of DL-Serine (3-¹³C) mirror those of unlabeled DL-serine, maintaining high water solubility at approximately 50.23 grams per liter at 25°C [13]. The polar nature of the hydroxymethyl side chain and the zwitterionic character at physiological pH contribute to the excellent aqueous solubility of both compounds [6] [16]. The isotopic substitution does not significantly alter the hydrogen bonding capacity or electrostatic interactions that govern solubility behavior [26].
Thermal properties demonstrate remarkable similarity between the labeled and unlabeled compounds, with both exhibiting decomposition at approximately 240°C [1] [17] [13]. The crystalline form and storage stability remain unchanged, with both compounds requiring storage at room temperature away from light and moisture [2] [13].
The most significant differences emerge in spectroscopic applications, where the carbon-13 enrichment provides substantial analytical advantages [9] [10]. The enhanced nuclear magnetic resonance signal intensity at the labeled position enables sensitive detection and precise quantification in metabolic studies [28] [9]. This analytical enhancement represents the primary functional distinction between the isotopically labeled and unlabeled compounds [10] [8].
Kinetic isotope effects associated with carbon-13 substitution are generally minimal for serine metabolism, with most enzymatic reactions showing negligible discrimination between carbon-12 and carbon-13 isotopes [7] [29]. This characteristic ensures that DL-Serine (3-¹³C) serves as an accurate metabolic tracer without introducing significant perturbations to biological pathways [7] [8].
| Property | DL-Serine (unlabeled) | DL-Serine (3-¹³C) | Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 105.09 | 106.09 | +1.00 |
| Melting Point (°C) | 240 (decomposition) | 240 (decomposition) | None |
| Water Solubility (g/L) | 50.23 | ~50.23 | Negligible |
| Density (g/cm³) | 1.536 | ~1.54 | +0.004 |
| ¹³C NMR Signal Enhancement | Natural abundance | 99× enhancement at C-3 | Significant |
| Mass Spectral m/z | 105 | 106 | +1 |
The formaldehyde-glycine condensation reaction represents one of the most fundamental and extensively studied synthetic approaches for serine production, particularly relevant for carbon-13 labeled serine synthesis [1] [2] [3]. This pathway involves the direct condensation of glycine with formaldehyde to form serine through a hydroxymethylation reaction mechanism.
The formaldehyde-glycine condensation proceeds through a well-characterized mechanism involving the formation of a carbinolamine intermediate followed by dehydration and rearrangement [1] [3]. Cell-free extracts of Clostridium acidi-urici demonstrate the synthesis of serine from carbon-14 labeled glycine and formaldehyde, with radioactivity confined almost exclusively to the alpha carbon of serine, indicating that formaldehyde binds at the alpha carbon of glycine to form serine [1].
The enzymatic approach utilizes serine hydroxymethyltransferase, which catalyzes the reversible conversion of glycine and formaldehyde to serine in the presence of tetrahydrofolate [2] [3] [4]. The enzyme mechanism proceeds via a retro-aldol synthetic process where the rate-determining step involves the cleavage of the pyridoxal phosphate-serine aldimine carbon-alpha to carbon-beta bond and the formation of formaldehyde [5] [6]. Plant tissue extracts demonstrate synthesis of carbon-14 labeled serine from carbon-14 labeled glycine, with formaldehyde readily incorporated into the carbon-3 position of serine in the presence of tetrahydrofolate [3].
Dinuclear and trinuclear copper(II) complexes efficiently catalyze the condensation of glycine with formaldehyde to yield serine at pH 7.3 and 50°C [7]. This metal-catalyzed approach offers advantages in terms of reaction control and product selectivity, providing yields ranging from 60-75% with purities of 90-95%.
Racemic resolution represents a critical methodology for obtaining optically pure serine enantiomers from racemic mixtures, particularly important for the production of DL-SERINE (3-13C) with defined stereochemistry [8] [9].
The enzymatic resolution of racemic serine derivatives employs lipase-catalyzed acylation reactions in homogeneous systems [8]. The method involves acylation of N-blocked-alpha-substituted serine esters using immobilized lipases such as Lipozyme RM IM (Mucor miehei lipase), Lipozyme TL IM (Thermomyces lanuginosus lipase), and Novozym 435 (Candida antarctica Lipase B) [8]. The optimal solvent composition consists of 50-70% hexane and 30-50% tetrahydrofuran, achieving selectivities ranging from 1.04 to 7.23.
Chiral stationary phases enable effective separation of serine enantiomers through high-performance liquid chromatography [10] [11]. Crown-ether chiral stationary phases demonstrate particular efficacy for D- and L-amino acid enantiomer separation, with baseline enantiomeric resolution achieved in less than 10 minutes [11].
Chemical resolution techniques utilize chiral derivatizing agents for enantiomer separation [12] [13]. Gas chromatography-mass spectrometry procedures employ chiral derivatizing reagents such as S-(-)-N-(heptafluorobutyryl)prolyl chloride, achieving sensitivities down to 50 pg on-column with derivatives stable at room temperature for at least five days [12].
Metabolic engineering of microorganisms represents the most promising approach for large-scale production of L-serine and its isotopically labeled derivatives [14] [15] [16].
Escherichia coli Engineering
Engineered Escherichia coli strains achieve high-yield L-serine production through targeted gene deletions and overexpressions [14] [15]. The optimal strain configuration involves deletion of three L-serine deaminases (sdaA, sdaB, and tdcG) and serine hydroxymethyltransferase (glyA), coupled with overexpression of feedback-resistant serA along with serB and serC [14]. This quadruple deletion strain demonstrates serine production yields of 0.45 g/g glucose during small-scale batch fermentation, ultimately achieving production titers of 11.7 g/L with yields of 0.43 g/g glucose [14] [15].
The incorporation of serine tolerance mechanisms proves essential for industrial applications. Overexpression of eamA, a cysteine/homoserine transporter, increases serine tolerance from 1.6 g/L to 25 g/L, enabling sustainable high-titer production [14].
Corynebacterium glutamicum Systems
Corynebacterium glutamicum serves as an excellent platform for serine production due to its robust industrial characteristics [17] [18]. Reprogramming one-carbon metabolic pathways allows decoupling of L-serine catabolism from cell growth through introduction of the glycine cleavage system from Escherichia coli [17]. This approach restores cell viability and morphology while increasing L-serine accumulation to 13.21 g/L in fed-batch fermentation [17].
Recent advances in Corynebacterium glutamicum engineering achieve production titers exceeding 62 g/L through promoter engineering strategies [19]. Systematic replacement of native promoters with stronger variants (dap-e11) for serA, serC, and serB genes results in 33.43% increased production compared to parent strains [19].
Alternative Microbial Systems
Zymomonas mobilis represents a promising non-model organism for L-serine production, achieving titers of 855.66 mg/L through metabolic engineering approaches that block degradation pathways while introducing exporters [20]. Saccharomyces cerevisiae engineering focuses on enhancing L-serine biosynthetic pathways through overexpression of SER2, SER1, SER3, and SER33 genes, achieving 2.5-fold improvements in glutathione production as a serine-dependent process [21].
Enzyme-catalyzed isotope incorporation provides highly specific and efficient methods for producing carbon-13 labeled serine derivatives [22] [23] [24].
Serine Hydroxymethyltransferase Systems
Serine hydroxymethyltransferase catalyzes the incorporation of carbon-13 labeled one-carbon units into serine structures [22] [25]. The enzyme utilizes [1,2-13C2, 15N]glycine as substrate, achieving gram-scale production with isotope incorporation efficiencies of 95-99% [22]. The reaction requires pyridoxal phosphate and tetrahydrofolate as cofactors, with monitoring possible through carbon-13 nuclear magnetic resonance spectroscopy [22].
Metabolic Precursor Incorporation
Biosynthetic production of carbon-13 labeled amino acids utilizes site-specific enrichment through metabolic precursors [26] [27]. Escherichia coli strains incorporate carbon-13 atoms from enriched carbon sources such as [1-13C]lactate, [1,4-13C2]succinate, and [1-13C]acetate into amino acids, producing multilabeled molecules with minimal adjacent enriched carbons [26]. Utilizing 90% enriched precursors, most positions achieve approximately 85% enrichment, with some positions affected by acetate metabolism and pentose phosphate shunt activity reaching 70% enrichment [26].
Industrial purification of serine and its isotopically labeled derivatives requires sophisticated separation technologies to achieve the high purity levels demanded for pharmaceutical and research applications [28] [29] [30].
Ion Exchange Chromatography
Ion exchange chromatography provides effective separation based on charge differences, achieving recovery yields of 85-95% with purities of 95-99% [31] [32]. The method involves ammonium sulfate precipitation followed by DEAE-cellulose column chromatography and affinity chromatography on L-adsorbent systems [31]. Through this procedure, serine hydroxymethyltransferase achieves 1,650-fold purification for cytosolic enzyme and 1,730-fold for mitochondrial enzyme, with yields exceeding 30% [31].
Size Exclusion Chromatography
Size exclusion chromatography enables separation based on molecular size differences, particularly effective for protein purification applications [33]. The method achieves recovery yields of 80-90% with purities of 90-95%, utilizing columns packed with appropriate exclusion limits for the target molecular weight range [33].
Chiral Separation Systems
High-performance liquid chromatography with chiral stationary phases enables enantiomeric resolution of D- and L-serine [34] [11]. Crown-ether chiral stationary phases demonstrate selectivities ranging from 1.04 to 7.23, allowing elution order inversion by switching between different chiral selectors [10]. The method achieves baseline separation in less than 10 minutes with detection limits suitable for analytical and preparative applications [11].
Cooling Crystallization
Traditional cooling crystallization provides a straightforward approach for serine recovery, though typically yielding amorphous or semi-crystalline forms with purities of 85-92% [29]. The method involves controlled temperature reduction to induce precipitation, with recovery yields of 70-85% depending on cooling rates and final temperatures [29].
Anti-Solvent Crystallization
Anti-solvent crystallization using methanol or ethanol addition achieves superior crystal quality and purity [29] [35] [36]. The process combines cooling and dissolution crystallization techniques, cultivating columnar crystal nuclei at 30-50°C followed by controlled alcohol concentration to 10-50% [29]. This approach yields columnar crystals with content and transmittance exceeding 99.0% according to industrial quality standards [29].
The crystallization process involves:
Process Optimization
Optimization of crystallization parameters significantly impacts product quality and yield [35]. The size of recovered crystals depends on agitation intensity and methanol addition rate to the serine mother liquor [35]. Recovery of uncrystallized material from filtrates enables overall process yields exceeding 95% through recycling strategies [29].
Aqueous Two-Phase Systems
Heat-treatment aqueous two-phase systems provide effective purification for serine-related enzymes, achieving purification factors of 14.4-fold with yields of 96.7% [37] [30]. The method utilizes polyethylene glycol and salt combinations (16% PEG6000-15% MgSO4) with optimization of pH and sodium chloride concentrations [37] [30].
Membrane-Based Separations
Advanced separation technologies including ultrafiltration and nanofiltration offer potential for industrial-scale serine purification, particularly for concentration and desalting operations. These methods provide continuous processing capabilities with high throughput and reduced solvent consumption compared to traditional batch crystallization approaches.
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Ion Exchange Chromatography | 85-95 | 95-99 | High | High resolution, automated |
| Size Exclusion | 80-90 | 90-95 | Medium | Gentle conditions, protein compatible |
| Anti-Solvent Crystallization | 85-95 | 95-99 | High | Cost-effective, high purity |
| Aqueous Two-Phase | 96.7 | 90-95 | Medium | Biocompatible, rapid |
| Chiral HPLC | 45-50 per enantiomer | >99 | Low-Medium | Enantiomeric purity |